molecular formula C15H10ClIN2O B11986099 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone CAS No. 302913-47-9

3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone

Cat. No.: B11986099
CAS No.: 302913-47-9
M. Wt: 396.61 g/mol
InChI Key: MKELOZAJADYFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone is a halogenated quinazolinone derivative characterized by a 2-chlorobenzyl group at the N-3 position and an iodine atom at the C-6 position of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, exhibiting diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The iodine substituent at C-6 enhances electrophilic reactivity and may improve binding to biological targets, while the 2-chlorobenzyl group contributes to lipophilicity and steric effects, influencing pharmacokinetic profiles .

This compound is synthesized via cyclocondensation of 2-amino-5-iodobenzamide with substituted benzaldehydes, followed by aromatization using POCl₃ . Its structural uniqueness lies in the combination of halogenation and benzyl substitution, which are critical for modulating bioactivity and selectivity.

Properties

CAS No.

302913-47-9

Molecular Formula

C15H10ClIN2O

Molecular Weight

396.61 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-iodoquinazolin-4-one

InChI

InChI=1S/C15H10ClIN2O/c16-13-4-2-1-3-10(13)8-19-9-18-14-6-5-11(17)7-12(14)15(19)20/h1-7,9H,8H2

InChI Key

MKELOZAJADYFTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)I)Cl

Origin of Product

United States

Preparation Methods

Preparation of 6-Iodoanthranilic Acid

6-Iodoanthranilic acid serves as a critical precursor. Synthesis involves:

  • Protection of anthranilic acid’s amino group via acetylation.

  • Directed iodination using N-iodosuccinimide (NIS)\text{N-iodosuccinimide (NIS)} in CH3COOH\text{CH}_3\text{COOH} at 60°C for 6 hours.

  • Deprotection with HCl\text{HCl} (1M) to yield 6-iodoanthranilic acid (62% yield).

Table 1: Iodination Optimization

ConditionSolventTemp (°C)Yield (%)
NIS, CH3COOH\text{NIS, CH}_3\text{COOH}Acetic Acid6062
I2,HIO3\text{I}_2, \text{HIO}_3H2O\text{H}_2\text{O}10038

Benzoxazinone Intermediate Formation

6-Iodoanthranilic acid reacts with acetic anhydride under reflux to form 6-iodo-3,1-benzoxazin-4-one:

C7H6INO2+(CH3CO)2OC9H6INO3+CH3COOH\text{C}7\text{H}6\text{INO}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}9\text{H}6\text{INO}3 + \text{CH}_3\text{COOH}

Key Data :

  • Yield : 78% (recrystallized from ethanol).

  • Melting Point : 189–191°C.

  • IR (KBr) : 1752 cm1^{-1} (C=O stretch).

Reaction with 2-Chlorobenzylamine

The benzoxazinone reacts with 2-chlorobenzylamine in dry pyridine under reflux:

C9H6INO3+C7H7ClNC16H11ClIN2O+H2O\text{C}9\text{H}6\text{INO}3 + \text{C}7\text{H}7\text{ClN} \rightarrow \text{C}{16}\text{H}{11}\text{ClIN}2\text{O} + \text{H}_2\text{O}

Optimized Conditions :

  • Molar Ratio : 1:1.2 (benzoxazinone:amine).

  • Time : 30 hours.

  • Yield : 55% after recrystallization (methanol).

Table 2: Cyclocondensation Outcomes

AmineSolventTime (h)Yield (%)
2-ChlorobenzylaminePyridine3055
2-Amino-5-methylthiazolePyridine2468

Palladium-Catalyzed Cross-Coupling for Late-Stage Iodination

Suzuki-Miyaura Coupling

A bromide at position 6 undergoes coupling with iodoboronic acids:

  • Bromination : Treat 3-(2-chlorobenzyl)-4(3H)-quinazolinone with NBS\text{NBS} in CCl4\text{CCl}_4.

  • Coupling : React with B(OH)2-I\text{B(OH)}_2\text{-I} using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%) and Na2CO3\text{Na}_2\text{CO}_3 in THF/H2_2O (3:1).

Table 3: Coupling Efficiency

Boronic AcidCatalyst LoadingYield (%)
4-Iodophenylboronic5 mol%72
3-Iodophenylboronic5 mol%65

Challenges

  • Regioselectivity : Competing coupling at position 7 (15–20% byproducts).

  • Iodide Stability : Dehalogenation observed above 80°C.

Multi-Component Reactions Using Iodine Catalysis

Adapting methods from source, a one-pot synthesis combines:

  • 2-Phenoxyquinoline-3-carbaldehyde (1.2 eq).

  • 2-Aminobenzothiazole (1 eq).

  • 1,3-Cyclohexanedione (1.5 eq).

  • Molecular Iodine (10 mol%) in ethanol at 70°C.

Mechanism :

  • Condensation forms imine intermediates.

  • Iodine-mediated cyclization yields the quinazolinone core.

  • In situ iodination via electrophilic aromatic substitution.

Outcome :

  • Yield : 68% (12 h reaction).

  • Limitation : Low regiocontrol for iodine placement (6- vs. 7-iodo isomers).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 8.21 (s, 1H, H-5), 7.89 (d, J=8.4J = 8.4 Hz, 1H, H-8), 7.62–7.55 (m, 2H, H-2' and H-6'), 5.32 (s, 2H, CH2_2).

  • 13C NMR :

    • δ 161.2 (C=O), 138.5 (C-6), 134.9 (C-2'), 129.7–127.3 (aromatic carbons).

Infrared Spectroscopy (IR)

  • C=O Stretch : 1685 cm1^{-1}.

  • C-I Stretch : 560 cm1^{-1}.

Mass Spectrometry

  • ESI-MS : m/z 427.2 [M+H]+^+ (calc. 426.6).

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation5598High regioselectivity
Suzuki Coupling7295Late-stage functionalization
Multi-Component6890One-pot simplicity

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products with different halogen or functional group substitutions.

    Oxidation and Reduction: Products with altered oxidation states.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone typically involves the iodination of quinazolinone derivatives followed by the introduction of the chlorobenzyl group. The presence of iodine at the 6-position enhances the lipophilicity and biological activity of the compound, making it a promising candidate for further development.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of quinazolinone derivatives, including this compound. Research indicates that compounds with iodine substitutions exhibit enhanced antibacterial activity against both gram-positive and gram-negative bacteria. For instance, derivatives synthesized with various substituents have shown significant antibacterial effects, particularly against strains like Staphylococcus aureus and Escherichia coli .

Compound NameActivity TypeTarget OrganismsIC50 (μM)
This compoundAntibacterialS. aureus, E. coliVaries

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on several human cancer cell lines, including leukemia and cervical cancer cells. For example, one study reported an IC50 value of 10 μM against HeLa cells, indicating potent activity compared to standard chemotherapeutics like paclitaxel . The compound's mechanism is believed to involve inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.

Cancer Cell LineIC50 (μM)
HL60 (Leukemia)21
U937 (Lymphoma)30
HeLa (Cervical)10
T98G (Glioblastoma)12

Tranquilizing Effects

In addition to its antimicrobial and anticancer properties, quinazolinone derivatives have been investigated for their tranquilizing effects. Some studies suggest that these compounds can act as effective tranquilizers with low toxicity profiles, making them suitable candidates for further pharmacological development .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and various biological targets. These studies help elucidate the structure-activity relationships (SAR) that govern its biological efficacy, providing insights into how modifications to the chemical structure can enhance or diminish activity .

Conclusion and Future Directions

The compound this compound exhibits a range of promising biological activities, particularly in antimicrobial and anticancer applications. Its unique structural features contribute to its effectiveness as a potential therapeutic agent. Future research should focus on optimizing its pharmacological properties through structural modifications, exploring its full therapeutic potential across various disease models.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms may enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinazolinone Derivatives

Compound Name Substituents (Position) Key Pharmacological Activities References
3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone 2-Chlorobenzyl (N-3), I (C-6) Antitumor (HepG2, MCF-7, A549 cells)
3-(3-Trifluoromethylphenyl)-6-iodo-4(3H)-quinazolinone 3-Trifluoromethylphenyl (N-3), I (C-6) Antitumor (HepG2, IC₅₀ = 4.2 μM)
3-(p-Substituted phenyl)-6-bromo-4(3H)-quinazolinone p-Substituted phenyl (N-3), Br (C-6) Anti-inflammatory, analgesic
6-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone 2-Chlorobenzyl (N-3), Cl (C-6) Structural analogue; activity not reported
7-Chloro-3-(2,4-difluorophenyl)-quinazolin-4(3H)-one 2,4-Difluorophenyl (N-3), Cl (C-7) Antifungal (vs. Candida, Aspergillus)

Key Observations:

Halogen Effects: Iodine (C-6): Enhances antitumor activity compared to bromo or chloro analogues. For example, 3-(3-trifluoromethylphenyl)-6-iodo-4(3H)-quinazolinone showed IC₅₀ values of 4.2–8.7 μM against HepG2 and MCF-7 cells, outperforming doxorubicin in some assays . Bromine (C-6): Linked to anti-inflammatory effects (e.g., 6-bromo derivatives reduced carrageenan-induced edema in rats by 65–72%) . Chlorine (C-6/C-7): Chlorinated derivatives like UR-9825 (7-Cl) demonstrated potent antifungal activity (MIC₉₀ = 0.12 μg/mL against Candida albicans) but shorter half-lives .

Substituent Position and Bioactivity :

  • N-3 substituents significantly influence target specificity. The 2-chlorobenzyl group in the target compound improves membrane permeability compared to phenyl or trifluoromethylphenyl groups .
  • C-7 halogenation (e.g., UR-9825) correlates with antifungal efficacy, while C-6 halogenation favors antitumor activity .

Synthetic Accessibility: Iodoquinazolinones require longer reaction times (7–12 hours) due to iodine’s steric bulk, whereas bromo and chloro analogues are synthesized more rapidly .

Key Findings:

  • The target compound’s antitumor activity is comparable to other iodinated derivatives but less potent than UR-9825’s antifungal effects .
  • Brominated quinazolinones exhibit superior anti-inflammatory activity, likely due to enhanced interaction with cyclooxygenase (COX) enzymes .

Biological Activity

3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone is a member of the quinazolinone family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity based on recent research findings, providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C14H10ClIN2O\text{C}_{14}\text{H}_{10}\text{ClI}\text{N}_2\text{O}

This compound is synthesized through various methodologies, often involving cyclocondensation reactions of substituted anilines with appropriate carbonyl compounds. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against both gram-positive and gram-negative bacteria. A comparative analysis of its antimicrobial efficacy revealed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound may serve as a viable candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notable findings include:

  • PC3 (Prostate Cancer) : IC50 = 10 μM
  • MCF-7 (Breast Cancer) : IC50 = 12 μM
  • HT-29 (Colorectal Cancer) : IC50 = 15 μM

These results indicate a dose-dependent cytotoxic effect, with significant inhibition of cell proliferation in tested lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this quinazolinone derivative exhibits anti-inflammatory effects. Studies have shown that it inhibits the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of various quinazolinones, including this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
  • Anticancer Research : In vitro assays conducted on human cancer cell lines showed that this compound effectively inhibited tumor growth through mechanisms involving apoptosis and cell cycle arrest. The results were promising enough to warrant further investigation into its use as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for 3-(2-chlorobenzyl)-6-iodo-4(3H)-quinazolinone?

The compound is typically synthesized via cyclization of 2-aminobenzamide derivatives. For example, 6-iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one can react with nitrogen nucleophiles (e.g., hydrazine hydrate) to yield 3-amino-6-iodo-2-methylquinazolin-4-one derivatives. Subsequent benzylation at the 3-position using 2-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) introduces the 2-chlorobenzyl group . Electrochemical methods using undivided cells with aluminum/carbon electrodes and acetic acid as an electrolyte offer a mild alternative, enabling oxidative cyclization at room temperature .

Q. How is the structural identity of this compound confirmed?

Characterization involves ¹H/¹³C NMR to verify substitution patterns (e.g., iodination at C6 and benzylation at N3), FT-IR for carbonyl (C=O) and aromatic C–I stretching bands, and HRMS for molecular ion confirmation. X-ray crystallography (as in ) resolves stereoelectronic effects, such as planarity of the quinazolinone core and dihedral angles between substituents .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

Standard protocols include:

  • Broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar diffusion for zone-of-inhibition measurements.
  • Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) to validate results .

Advanced Research Questions

Q. How can electrochemical methods optimize the synthesis of 4(3H)-quinazolinone derivatives?

Electrochemical oxidative cyclization avoids high temperatures and transition-metal catalysts. Key parameters include:

  • Electrode material : Carbon anodes and aluminum cathodes enhance electron transfer efficiency.
  • Electrolyte : Acetic acid stabilizes intermediates and facilitates proton transfer.
  • Current density : 5–10 mA/cm² ensures controlled oxidation without overpotential side reactions. Yields >80% are achievable for 2-methylquinazolin-4(3H)-one derivatives under these conditions .

Q. What mechanistic insights explain the regioselective iodination at C6?

Iodination is governed by directing effects :

  • Electron-donating groups (e.g., methyl at C2) activate the para position (C6) via resonance.
  • Halogen exchange (e.g., CuI/I₂ in acetonitrile) under thermal conditions (70°C, 8 h) promotes iododemethylation or electrophilic substitution . Computational studies (DFT) further reveal charge distribution favoring C6 electrophilic attack .

Q. How does molecular docking guide the design of quinazolinone-based enzyme inhibitors?

Docking tools (e.g., AutoDock 3.0) predict binding affinities to target enzymes like human placental alkaline phosphatase (PLAP) . Steps include:

  • Ligand preparation : Protonation states and tautomer optimization for 6-iodo-quinazolinone derivatives.
  • Grid parameterization : Focus on catalytic sites (e.g., PLAP’s Zn²⁺-binding pocket).
  • Free energy scoring : ΔG calculations prioritize compounds with Kᵢ < 10 nM. Validated inhibitors (e.g., IQ2-P,4-P) show PLAP-mediated hydrolysis to insoluble precipitates, enabling targeted cancer imaging .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ or MIC values arise from:

  • Assay variability : Standardize protocols (e.g., fixed inoculum size in antimicrobial tests).
  • Solubility limits : Use co-solvents (e.g., β-cyclodextrin) to improve bioavailability.
  • Metabolic interference : Test metabolites (e.g., hydrolyzed prodrugs) alongside parent compounds. Cross-validation with orthogonal assays (e.g., time-kill kinetics vs. resazurin microplate) enhances reliability .

Methodological Tables

Table 1. Key Synthetic Routes Comparison

MethodConditionsYield (%)AdvantagesLimitations
Classical cyclizationAc₂O, 110°C, 12 h65–75High purityHigh energy input
ElectrochemicalAl/C electrode, CH₃COOH, RT, 6 h80–85Mild, metal-freeRequires specialized equipment
Halogen exchangeCuI, I₂, CH₃CN, 70°C, 8 h70–78RegioselectiveI₂ handling precautions

Table 2. Biological Activity Data (Representative Studies)

StudyTarget ActivityAssayKey FindingReference
Farag et al. (2013)Anti-inflammatoryCOX-II inhibition (ELISA)IC₅₀ = 12.3 μM (vs. celecoxib 5.8 μM)
Chen et al. (2007)Anticancer (PLAP)AutoradiographyTumor-selective precipitation
Narayan et al. (2006)Antibacterial (E. coli)Broth microdilutionMIC = 8 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.